2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole
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Overview
Description
2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole is an organic compound with a complex structure that includes two tert-butyl groups and a hexahydro-benzo dipyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole typically involves multi-step organic reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the tert-butyl groups and form the hexahydro-benzo dipyrrole core. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research may investigate its potential as a therapeutic agent or a precursor for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butylfluorene: Similar in structure but with a fluorene core.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains tert-butyl groups and a bipyridine core.
2,6-Di-tert-butylpyridine: Contains tert-butyl groups and a pyridine core.
Uniqueness
Its structure allows for unique interactions in chemical reactions and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
2,7-ditert-butyl-1,3,6,8-tetrahydropyrrolo[3,4-e]isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-8H,9-12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVLQMVMFSPGES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC2=C(C1)C3=C(CN(C3)C(C)(C)C)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704728 |
Source
|
Record name | 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118644-08-9 |
Source
|
Record name | 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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